molecular formula C11H20N2O B8607485 2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

Cat. No.: B8607485
M. Wt: 196.29 g/mol
InChI Key: CZSZQIRYTFUSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]nonan-4-one

InChI

InChI=1S/C11H20N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h9,13H,2-8H2,1H3,(H,12,14)

InChI Key

CZSZQIRYTFUSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1NC(=O)C2(N1)CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonia solution (20%; 20 g, 0.30 mol.) is added to a solution of 126 g of 1-aminocyclopentanecarboxamide (>98%, 0.98 mol.) in 150 g of water. 86 g of valeraldehyde (0.99 mol.) are then added at 15° C., during which the temperature rises to 32° C. The reaction mixture is heated to 70° C. and stirred for 7 hours at that temperature. 350 ml of MIBK are added to the emulsion, and the mixture is cooled, with stirring, and the organic phase is separated off. The extract is extensively concentrated by evaporation (200 g), and 200 g of n-hexane are added, and the crystals are filtered off. After drying there remain 125 g of 2-butyl-1,3-diaza-spiro [4.4]nonan4-one (HPLC: 98.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

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